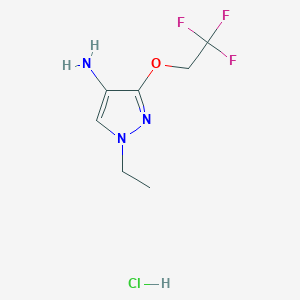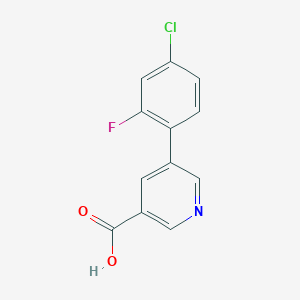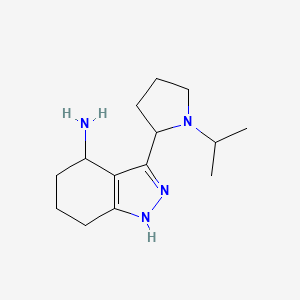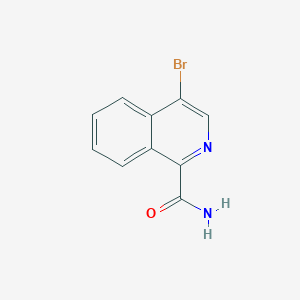
N-Phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylquinoline-4-carboxamide: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylquinoline-4-carboxamide typically involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form a quinoline derivative.
Amidation: The quinoline derivative undergoes amidation to introduce the carboxamide group.
Reduction: The nitro group is reduced to an amine group.
Acylation and Amination: The final steps involve acylation and amination to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Transition-metal catalyzed methods are often employed to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Phenylquinoline-4-carboxamide can undergo oxidation reactions to form quinoline-4-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Substitution reactions can occur at the phenyl or quinoline ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Phenylquinoline-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Phenylquinoline-4-carboxamide involves the inhibition of specific molecular targets. For example, it has been shown to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, leading to antimalarial activity . The compound’s interaction with molecular targets and pathways is crucial for its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Chinolin-4-carboxamidderivate: Diese Verbindungen teilen eine ähnliche Chinolinkerngestalt und weisen vergleichbare pharmakologische Aktivitäten auf.
Phenylchinolinderivate: Diese Verbindungen haben eine Phenylgruppe, die an den Chinolinring gebunden ist, und zeigen ähnliche biologische Aktivitäten.
Einzigartigkeit: N-Phenylchinolin-4-carboxamid ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Carboxamidgruppe einzigartig, die eindeutige chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, spezifische molekulare Zielstrukturen wie PfEF2 zu hemmen, unterscheidet es von anderen Chinolinderivaten .
Eigenschaften
CAS-Nummer |
92119-01-2 |
|---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
N-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C16H12N2O/c19-16(18-12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H,(H,18,19) |
InChI-Schlüssel |
WACMEQVZTAUIGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-](/img/structure/B11863985.png)
![6,9-Difluorobenzo[g]quinoline-5,10-dione](/img/structure/B11863987.png)
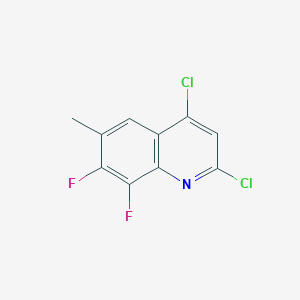
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B11863993.png)


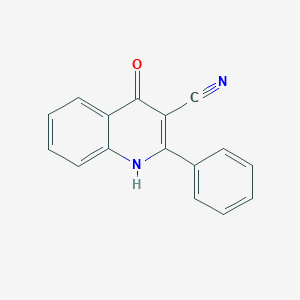
![4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864012.png)
